molecular formula C22H21N7O2S B12221855 1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B12221855
M. Wt: 447.5 g/mol
InChI Key: TYOINZPRKIUSNJ-UHFFFAOYSA-N
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Description

1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of pyridine, triazoloquinazoline, and piperidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Reagents: Thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced forms of the triazoloquinazoline core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H21N7O2S

Molecular Weight

447.5 g/mol

IUPAC Name

1-[2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21N7O2S/c23-19(31)14-7-10-28(11-8-14)18(30)13-32-22-25-17-6-2-1-5-16(17)21-26-20(27-29(21)22)15-4-3-9-24-12-15/h1-6,9,12,14H,7-8,10-11,13H2,(H2,23,31)

InChI Key

TYOINZPRKIUSNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5

Origin of Product

United States

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